molecular formula C9H5BrClN B2754349 8-Bromo-7-chloroisoquinoline CAS No. 2092424-29-6

8-Bromo-7-chloroisoquinoline

Cat. No. B2754349
CAS RN: 2092424-29-6
M. Wt: 242.5
InChI Key: UDZWYGYMAXQFFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Bromo-7-chloroisoquinoline is a laboratory chemical used for scientific research and development . It is a compound with the molecular weight of 242.5 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H5BrClN/c10-9-7-5-12-4-3-6 (7)1-2-8 (9)11/h1-5H . This code represents the molecular structure of the compound.

It is stored at room temperature . The molecular weight of this compound is 242.5 .

Scientific Research Applications

Vibrational Spectroscopic Studies

8-Bromo-7-chloroisoquinoline and related compounds have been the subject of vibrational spectroscopic studies, particularly using Density Functional Theory (DFT) calculations. Such studies are critical for understanding the vibrational frequencies, molecular stability, bond strength, and electron density distribution in these molecules, providing valuable information for their application in various fields including material science and molecular chemistry (Lakshmi, Balachandran, & Janaki, 2011).

Photolysis and Photoremovable Protecting Groups

This compound has shown potential as a photoremovable protecting group, a method useful in studying cell physiology. Its efficient photolysis by classic one-photon excitation (1PE) and two-photon excitation (2PE) under physiological conditions makes it a candidate for regulating the action of biological effectors in cell and tissue culture with light, especially 2PE (Zhu, Pavlos, Toscano, & Dore, 2006).

Synthetic Chemistry

The compound is also significant in synthetic chemistry, as demonstrated in studies involving the transformation of bromo derivatives into chloro compounds in pyridine and quinoline series. Such transformations are crucial for creating new molecules with potential applications in pharmaceuticals and chemical research (Mongin et al., 1996).

Antibacterial Research

In the realm of antibacterial research, derivatives of this compound, such as 8-nitrofluoroquinolone models, have been explored for their antibacterial properties. These compounds have shown interesting activity against both gram-positive and gram-negative strains, indicating potential for development as antibacterial agents (Al-Hiari et al., 2007).

Enzyme Inhibition

This compound has been found to be a potent inhibitor of casein kinase I, an enzyme involved in various biological processes. Its inhibition may be explored for therapeutic applications in diseases where casein kinase I plays a role (Chijiwa, Hagiwara, & Hidaka, 1989).

Safety and Hazards

The safety information for 8-Bromo-7-chloroisoquinoline indicates that it is classified under GHS07. The hazard statements include H302, H315, H319, and H335 . Precautionary measures include avoiding contact with skin and eyes, avoiding inhalation of vapour or mist, and using personal protective equipment .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 8-Bromo-7-chloroisoquinoline are not well-documented in the literature. It is known that the compound interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and depends on the specific biochemical context .

Cellular Effects

It is known that the compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that the compound can exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the compound’s effects can change over time, including its stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

It is known that the compound’s effects can vary with dosage, including threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

It is known that the compound can interact with various enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .

Transport and Distribution

It is known that the compound can interact with various transporters and binding proteins, and can have effects on its localization or accumulation .

Subcellular Localization

It is known that the compound can be directed to specific compartments or organelles by targeting signals or post-translational modifications .

properties

IUPAC Name

8-bromo-7-chloroisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrClN/c10-9-7-5-12-4-3-6(7)1-2-8(9)11/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDZWYGYMAXQFFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1C=CN=C2)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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